molecular formula C17H17NO2S B7546082 N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide

N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide

Cat. No. B7546082
M. Wt: 299.4 g/mol
InChI Key: JEHZGGRTSGGHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide, also known as DIBO, is a small molecule inhibitor that has been used in scientific research to study the role of protein-protein interactions in various biological processes. DIBO has been shown to selectively inhibit the interaction between the E3 ubiquitin ligase TRIM21 and its substrate, leading to the accumulation of TRIM21 substrates and subsequent activation of innate immune responses.

Mechanism of Action

N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide exerts its biological effects by selectively inhibiting the interaction between TRIM21 and its substrate, leading to the accumulation of TRIM21 substrates and subsequent activation of innate immune responses. The exact mechanism by which this compound inhibits this interaction is not fully understood, but it is thought to involve the disruption of key protein-protein interactions within the TRIM21-substrate complex.
Biochemical and Physiological Effects
This compound has been shown to activate the STING pathway, leading to the production of type I interferons and other cytokines that play a critical role in the immune response to viral infection. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment. However, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to elucidate the mechanisms underlying its biological activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments is its specificity for TRIM21, which allows researchers to selectively study the role of TRIM21 in various biological processes. In addition, this compound has been shown to be effective in a variety of experimental systems, including cell culture and animal models. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could complicate data interpretation, and its mechanism of action is not fully understood, which could limit its utility in certain experimental contexts.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide and its biological effects. One area of interest is the role of this compound in the regulation of autophagy and its potential as a therapeutic agent for autophagy-related diseases. Another area of interest is the development of more potent and selective TRIM21 inhibitors that could be used to further elucidate the role of TRIM21 in various biological processes. Finally, the potential use of this compound as a therapeutic agent for cancer treatment warrants further investigation, including studies of its efficacy in preclinical models and clinical trials.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide involves several steps, including the formation of a key intermediate, 2,3-dihydro-1H-inden-1-amine, which is then reacted with 4-oxo-4-thiophen-2-ylbutanoyl chloride to yield this compound. The synthesis method has been described in detail in several publications, and the purity of the final product has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been used in a variety of scientific research applications, including studies of the innate immune response, autophagy, and cancer biology. In particular, this compound has been shown to activate the STING pathway, leading to the production of type I interferons and other cytokines that play a critical role in the immune response to viral infection. This compound has also been used to study the role of TRIM21 in autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-15(16-6-3-11-21-16)9-10-17(20)18-14-8-7-12-4-1-2-5-13(12)14/h1-6,11,14H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZGGRTSGGHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.